

why is my LANCL1 protein level not decreasing after mRNA knockdown

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *LANCL1 Human Pre-designed
siRNA Set A*

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Technical Support Center: LANCL1 Knockdown Experiments

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers who observe a successful mRNA knockdown of LANCL1 but do not see a corresponding decrease in protein levels.

Frequently Asked Questions (FAQs)

Q1: My qRT-PCR results show a >75% reduction in LANCL1 mRNA 48 hours after siRNA transfection, but my Western blot shows no change in LANCL1 protein levels. What is the most likely cause?

A1: The most common reason for this discrepancy is a long half-life of the LANCL1 protein.[1][2][3] Even with the cessation of new mRNA translation, the existing pool of LANCL1 protein may be highly stable and require a longer period to be cleared by the cell's natural degradation machinery. We recommend performing a time-course experiment, analyzing protein levels at 48, 72, 96, and even 120 hours post-transfection to identify the optimal time point for observing a decrease.[4]

Q2: How can I determine the stability of the LANCL1 protein in my specific cell line?

A2: A cycloheximide (CHX) chase assay is the standard method for determining protein half-life. CHX blocks translational elongation, thereby halting the synthesis of new proteins. By treating your cells with CHX and collecting samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) for Western blot analysis, you can quantify the rate of LANCL1 degradation and calculate its half-life.

Q3: I've tested multiple siRNAs targeting different regions of the LANCL1 mRNA and extended my time course to 96 hours, but I still see no protein reduction. What other factors could be at play?

A3: If multiple siRNAs fail to reduce protein levels despite effective mRNA knockdown, consider these more complex biological phenomena:

- **Alternative Splicing:** Your siRNAs might be targeting an exon that is absent in a major splice variant of LANCL1 that your antibody detects.[\[1\]](#)[\[5\]](#) Check databases like Ensembl or NCBI for known LANCL1 splice isoforms and ensure your siRNA and qPCR primers target a constitutive exon present in all variants.
- **Cellular Compensatory Mechanisms:** Cells can adapt to the loss of a gene by upregulating the expression of a functionally redundant gene or by altering pathways that control the stability of the target protein.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) For instance, the cell might decrease the activity of E3 ubiquitin ligases responsible for LANCL1 degradation.
- **Antibody Specificity Issues:** The antibody you are using for Western blotting may not be specific to LANCL1 and could be detecting another protein of a similar molecular weight. It is crucial to validate your antibody's specificity using appropriate controls.

Q4: What are "off-target effects" and could they prevent my protein knockdown?

A4: Off-target effects occur when an siRNA downregulates unintended mRNAs due to partial sequence complementarity.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) While this typically leads to unexpected phenotypes, it is theoretically possible, though less common, for an siRNA to silence a negative regulator of LANCL1 protein stability. This would inadvertently stabilize the LANCL1 protein, masking the effect of the mRNA knockdown. Using a pool of multiple siRNAs or at least two independent, validated siRNAs can help mitigate this by diluting the impact of any single off-target effect.[\[12\]](#)

Troubleshooting Guide

This guide provides a systematic approach to identifying the reason for a failed LANCL1 protein knockdown.

Step 1: Confirm High-Efficiency mRNA Knockdown

Before investigating protein-level issues, you must be certain that your siRNA is effectively degrading the target mRNA.

- Action: Use quantitative Real-Time PCR (qRT-PCR) to measure LANCL1 mRNA levels 24-48 hours post-transfection.
- Benchmark: Aim for at least a 70% reduction in mRNA levels compared to a non-targeting (scrambled) siRNA control.[\[14\]](#)[\[15\]](#)
- Troubleshooting: If mRNA knockdown is poor, optimize your transfection protocol by varying cell density, siRNA concentration (10-100 nM), and the amount of transfection reagent.[\[16\]](#)[\[17\]](#)

Step 2: Investigate Protein Stability and Turnover

A stable protein will persist in the cell long after its corresponding mRNA has been degraded.

- Action 1: Perform a literature search for the half-life of LANCL1. Studies have shown that LANCL1 stability can be regulated by the E3 ubiquitin ligase TRIM21, which mediates its proteasomal degradation.[\[18\]](#) Alterations in this pathway could affect its turnover.
- Action 2: Conduct a time-course experiment. Harvest cell lysates at 24, 48, 72, and 96 hours post-transfection and perform a Western blot to find the point of maximal protein reduction.[\[3\]](#)
- Action 3: If necessary, perform a cycloheximide chase assay to directly measure the half-life of LANCL1 in your experimental system.

Step 3: Validate Your Western Blotting Protocol

An unreliable detection method can lead to inaccurate conclusions.

- Action 1 (Antibody Validation): Confirm the specificity of your anti-LANCL1 antibody.
 - Positive Control: Lysate from cells overexpressing LANCL1.
 - Negative Control: Lysate from a LANCL1 knockout cell line (if available).
- Action 2 (Loading Control): Use a reliable loading control (e.g., GAPDH, β -actin, Tubulin) and ensure its signal is not saturated.
- Action 3 (Linear Range): Ensure you are working within the linear range of detection for both your LANCL1 and loading control antibodies. This may require creating a dilution series of your lysate to test.

Step 4: Rule Out Off-Target Effects and Alternative Splicing

- Action 1: Use at least two, and preferably three, different validated siRNA sequences targeting distinct regions of the LANCL1 mRNA. A consistent lack of protein knockdown across all siRNAs makes off-target effects an unlikely cause.
- Action 2: Use bioinformatics tools (e.g., NCBI, Ensembl) to identify known splice variants of LANCL1.^[5] Ensure your chosen siRNAs target a region common to all major isoforms.

Experimental Protocols

Protocol 1: Cycloheximide (CHX) Chase Assay for Protein Half-Life

- Cell Culture: Seed cells in 6-well plates to reach 80-90% confluency on the day of the experiment.
- Treatment: Add CHX to the culture medium at a final concentration of 50-100 μ g/mL to inhibit protein synthesis.
- Time Course Collection: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after adding CHX. The "0 hour" time point should be collected immediately before adding CHX.

- Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Western Blot: Perform Western blotting as described below.
- Analysis: Quantify the LANCL1 band intensity at each time point using densitometry, normalizing to a stable loading control. Plot the normalized intensity versus time and fit the data to a one-phase decay curve to calculate the half-life ($t_{1/2}$).

Protocol 2: Quantitative Real-Time PCR (qRT-PCR)

- RNA Extraction: 48 hours post-transfection, extract total RNA from cells using a column-based kit or TRIzol reagent.
- cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
- qPCR Reaction: Set up the reaction using a SYBR Green-based master mix, 10 ng of cDNA, and 200-400 nM each of forward and reverse primers.
 - Example LANCL1 Primers: (Must be validated for your specific system)
 - Forward: 5'-AGATCGGCTTCACCAAGACC-3'
 - Reverse: 5'-TCCAGCTCATAGTCCTCTGC-3'
 - Example GAPDH (Housekeeping) Primers:
 - Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
 - Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
- Data Analysis: Calculate the relative mRNA expression using the $\Delta\Delta C_t$ method, normalizing LANCL1 C_t values to the housekeeping gene and then to the scrambled siRNA control.

Protocol 3: Western Blotting

- Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

- **Sample Preparation:** Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
- **SDS-PAGE:** Separate proteins on a 10% or 12% SDS-polyacrylamide gel.
- **Transfer:** Transfer proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
- **Primary Antibody:** Incubate the membrane with a validated anti-LANCL1 primary antibody overnight at 4°C.
- **Secondary Antibody:** Wash the membrane 3x with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane 3x with TBST, apply an ECL (enhanced chemiluminescence) substrate, and image the signal.
- **Re-probing:** If necessary, strip the membrane and re-probe for a loading control antibody.

Data Presentation

Table 1: Example of Successful mRNA Knockdown Data (qRT-PCR)

Sample	Target Gene	ΔCt (Target - GAPDH)	$\Delta\Delta\text{Ct}$ (vs. Scrambled)	Fold Change ($2^{-\Delta\Delta\text{Ct}}$)	% Knockdown
Scrambled siRNA	LANCL1	5.2	0.00	1.00	0%
LANCL1 siRNA #1	LANCL1	7.5	2.30	0.20	80%

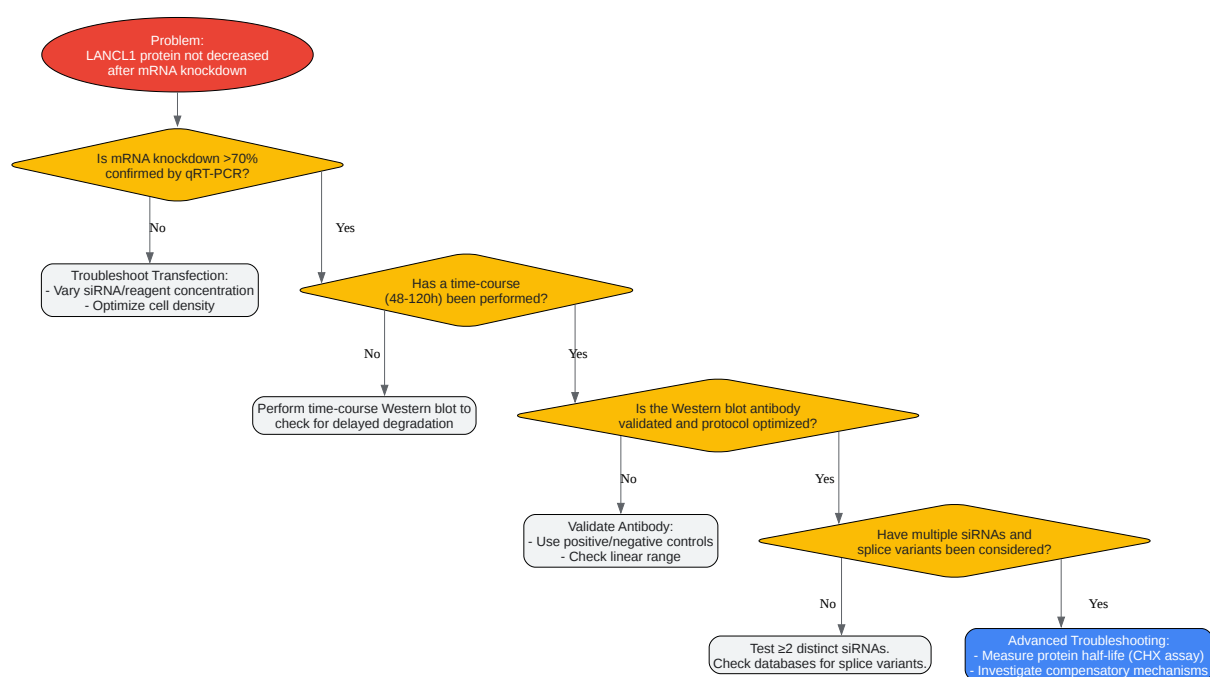
| LANCL1 siRNA #2 | LANCL1 | 7.3 | 2.10 | 0.23 | 77% |

Table 2: Example of Unchanged Protein Levels (Western Blot Densitometry)

Sample	Normalized LANCL1 Intensity (LANCL1 / GAPDH)	% Protein Reduction (vs. Scrambled)
Scrambled siRNA	0.98	0%
LANCL1 siRNA #1 (72h)	0.95	3%

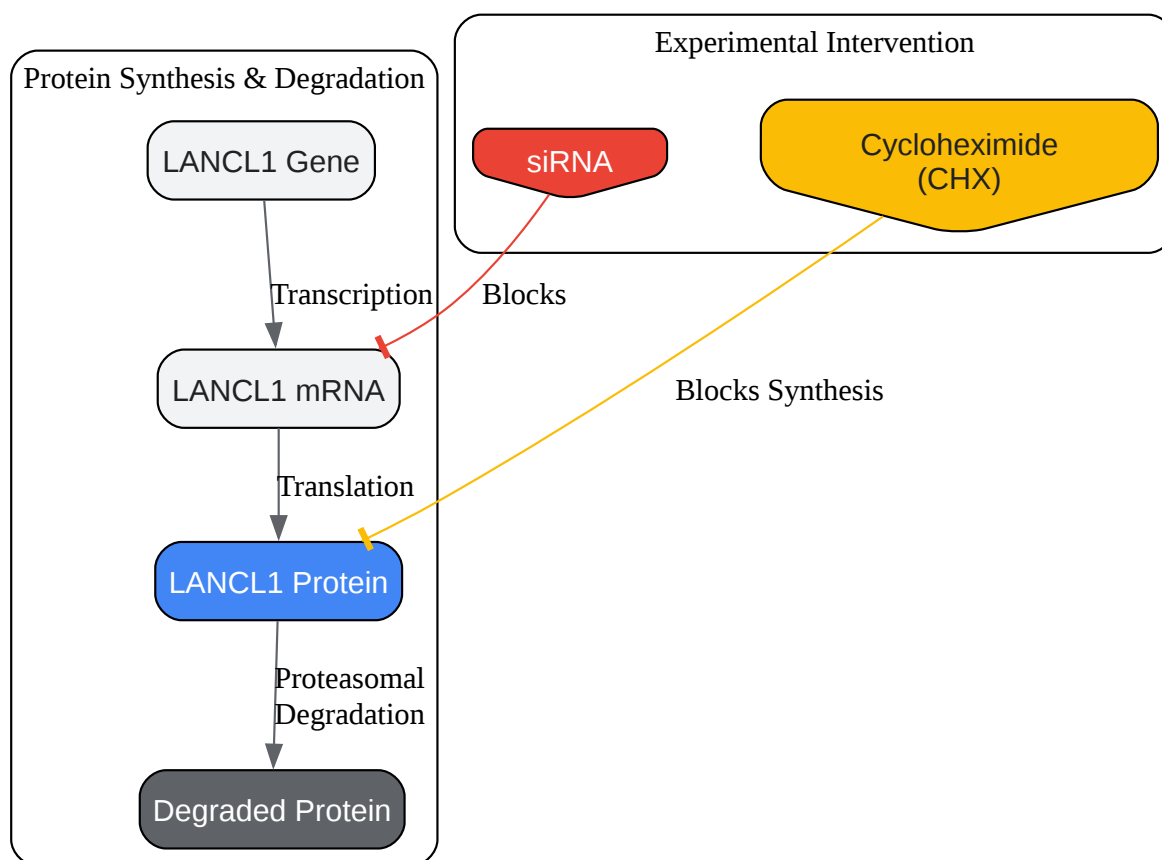
| LANCL1 siRNA #2 (72h) | 1.01 | -3% |

Visualizations



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Caption: Troubleshooting flowchart for failed protein knockdown.



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Caption: Key intervention points in the LANCL1 expression pathway.

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- To cite this document: BenchChem. [why is my LANCL1 protein level not decreasing after mRNA knockdown]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585418#why-is-my-lancl1-protein-level-not-decreasing-after-mrna-knockdown]

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